molecular formula C11H26ClNO B3059274 (2-Hydroxyethyl)tripropylammonium chloride CAS No. 96311-53-4

(2-Hydroxyethyl)tripropylammonium chloride

Cat. No.: B3059274
CAS No.: 96311-53-4
M. Wt: 223.78 g/mol
InChI Key: BUYCSRDEWLPKCP-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Hydroxyethyl)tripropylammonium chloride is a quaternary ammonium compound with the molecular formula C11H26ClNO. It is known for its surfactant properties and is used in various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Hydroxyethyl)tripropylammonium chloride typically involves the reaction of tripropylamine with ethylene oxide, followed by quaternization with hydrochloric acid. The reaction conditions include:

    Reaction of Tripropylamine with Ethylene Oxide: This step is carried out under controlled temperature and pressure to ensure the formation of the intermediate (2-Hydroxyethyl)tripropylamine.

    Quaternization with Hydrochloric Acid: The intermediate is then reacted with hydrochloric acid to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

(2-Hydroxyethyl)tripropylammonium chloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form primary or secondary amines.

    Substitution: The chloride ion can be substituted with other anions or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide or silver nitrate can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of new quaternary ammonium compounds with different anions.

Scientific Research Applications

(2-Hydroxyethyl)tripropylammonium chloride is used in various scientific research applications, including:

    Chemistry: As a surfactant and phase transfer catalyst in organic synthesis.

    Biology: In cell culture and molecular biology experiments as a stabilizing agent.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Used in formulations of detergents, fabric softeners, and personal care products.

Mechanism of Action

The mechanism of action of (2-Hydroxyethyl)tripropylammonium chloride involves its interaction with cell membranes and proteins. The quaternary ammonium group interacts with negatively charged sites on cell membranes, leading to changes in membrane permeability and stability. This interaction can affect various cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2-Hydroxyethyl)trimethylammonium chloride
  • (2-Hydroxyethyl)triethylammonium chloride
  • (2-Hydroxyethyl)tributylammonium chloride

Uniqueness

(2-Hydroxyethyl)tripropylammonium chloride is unique due to its specific alkyl chain length, which imparts distinct surfactant properties and interaction profiles compared to other quaternary ammonium compounds. Its balance of hydrophilic and hydrophobic regions makes it particularly effective in certain applications.

Properties

IUPAC Name

2-hydroxyethyl(tripropyl)azanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H26NO.ClH/c1-4-7-12(8-5-2,9-6-3)10-11-13;/h13H,4-11H2,1-3H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUYCSRDEWLPKCP-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[N+](CCC)(CCC)CCO.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H26ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60914573
Record name N-(2-Hydroxyethyl)-N,N-dipropylpropan-1-aminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60914573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96311-53-4
Record name Ammonium, (2-hydroxyethyl)tripropyl-, chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096311534
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-Hydroxyethyl)-N,N-dipropylpropan-1-aminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60914573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Hydroxyethyl)tripropylammonium chloride
Reactant of Route 2
(2-Hydroxyethyl)tripropylammonium chloride
Reactant of Route 3
(2-Hydroxyethyl)tripropylammonium chloride
Reactant of Route 4
(2-Hydroxyethyl)tripropylammonium chloride
Reactant of Route 5
(2-Hydroxyethyl)tripropylammonium chloride
Reactant of Route 6
(2-Hydroxyethyl)tripropylammonium chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.